Methyl 3-(piperazin-1-yl)propanoate dihydrochloride Methyl 3-(piperazin-1-yl)propanoate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 82972-28-9
VCID: VC2806912
InChI: InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)2-5-10-6-3-9-4-7-10;;/h9H,2-7H2,1H3;2*1H
SMILES: COC(=O)CCN1CCNCC1.Cl.Cl
Molecular Formula: C8H18Cl2N2O2
Molecular Weight: 245.14 g/mol

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride

CAS No.: 82972-28-9

Cat. No.: VC2806912

Molecular Formula: C8H18Cl2N2O2

Molecular Weight: 245.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride - 82972-28-9

Specification

CAS No. 82972-28-9
Molecular Formula C8H18Cl2N2O2
Molecular Weight 245.14 g/mol
IUPAC Name methyl 3-piperazin-1-ylpropanoate;dihydrochloride
Standard InChI InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)2-5-10-6-3-9-4-7-10;;/h9H,2-7H2,1H3;2*1H
Standard InChI Key DXHPUWREJXMEDA-UHFFFAOYSA-N
SMILES COC(=O)CCN1CCNCC1.Cl.Cl
Canonical SMILES COC(=O)CCN1CCNCC1.Cl.Cl

Introduction

Chemical Properties and Structure

Physical Properties

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride presents as a crystalline solid with distinctive physicochemical attributes. The compound has a molecular weight of 245.14 g/mol and follows the molecular formula C₈H₁₈Cl₂N₂O₂. This salt form provides enhanced stability and water solubility compared to its free base counterpart, properties that are particularly advantageous for biological testing and formulation development.

The presence of the two hydrochloride groups significantly influences the compound's solubility profile, making it readily soluble in polar solvents such as water and alcohols, while exhibiting limited solubility in non-polar organic solvents. This solubility pattern has important implications for its application in various research methodologies and synthetic procedures where solvent compatibility is a critical consideration.

Molecular Structure

The molecular architecture of methyl 3-(piperazin-1-yl)propanoate dihydrochloride features several key structural elements that define its chemical behavior. At its core is a six-membered piperazine heterocycle containing two nitrogen atoms in positions 1 and 4. This piperazine ring is connected to a propanoate chain at the N-1 position, which terminates with a methyl ester functional group.

The compound's structural parameters can be represented through various chemical notations:

PropertyValue
IUPAC Namemethyl 3-piperazin-1-ylpropanoate;dihydrochloride
InChIInChI=1S/C8H16N2O2.2ClH/c1-12-8(11)2-5-10-6-3-9-4-7-10;;/h9H,2-7H2,1H3;2*1H
InChI KeyDXHPUWREJXMEDA-UHFFFAOYSA-N
Canonical SMILESCOC(=O)CCN1CCNCC1.Cl.Cl
Molecular FormulaC8H18Cl2N2O2
Molecular Weight245.14 g/mol

These structural characteristics contribute to the compound's capacity to interact with various biological targets and participate in diverse chemical transformations.

Chemical Characteristics

The chemical behavior of methyl 3-(piperazin-1-yl)propanoate dihydrochloride is largely dictated by its functional groups and their respective reactivities. The compound contains several reactive centers that enable it to participate in various chemical transformations:

  • The secondary amine nitrogen in the piperazine ring remains available for nucleophilic substitution reactions, making it a valuable synthon for further derivatization.

  • The methyl ester group provides a site for hydrolysis, transesterification, and amidation reactions, offering pathways for structural modification and functional group interconversion.

  • The protonated nitrogens from the dihydrochloride salt form create acid-base reaction potentials that can be exploited in various synthetic methodologies.

These chemical characteristics collectively contribute to the versatility of methyl 3-(piperazin-1-yl)propanoate dihydrochloride as a chemical building block and its utility in developing compounds with targeted biological activities.

Synthesis Methods

Conventional Synthetic Routes

The synthesis of methyl 3-(piperazin-1-yl)propanoate dihydrochloride can be achieved through several established methodologies. A notable approach involves a simplified one-pot-one-step procedure utilizing protonated piperazine without requiring protecting groups. This synthetic strategy allows for efficient reaction progress at room temperature or elevated temperatures using common laboratory solvents.

One particularly efficient method employs the reaction between piperazine and methyl acrylate through a Michael addition process. This reaction proceeds through nucleophilic attack of one of the piperazine nitrogens on the β-carbon of the α,β-unsaturated ester, forming the carbon-nitrogen bond that defines the core structure of the compound. The resultant free base is subsequently treated with hydrochloric acid to yield the dihydrochloride salt. The synthetic pathway can be represented as:

Piperazine + Methyl acrylate → Methyl 3-(piperazin-1-yl)propanoate → Methyl 3-(piperazin-1-yl)propanoate dihydrochloride

This approach is particularly advantageous due to its operational simplicity, high atom economy, and the ready availability of starting materials, making it suitable for both laboratory-scale synthesis and potential industrial applications.

Industrial Production Methods

For larger-scale production of methyl 3-(piperazin-1-yl)propanoate dihydrochloride, several industrial methodologies have been developed to optimize yield, purity, and economic efficiency. These methods typically employ batch reaction vessels or flow reactors with precise control over reaction parameters such as temperature, pressure, and stoichiometry.

A notable advancement in industrial synthetic approaches involves the application of microwave acceleration techniques. This methodology significantly enhances reaction kinetics and efficiency compared to conventional heating methods. The use of microwave reactors allows for:

  • Reduced reaction times

  • Improved yield and product purity

  • Lower energy consumption

  • Enhanced reproducibility of synthesis outcomes

The industrial production process may also incorporate continuous flow technologies, which offer advantages in terms of scalability, safety, and process control compared to traditional batch methodologies. These approaches are particularly valuable when considering the commercial production of methyl 3-(piperazin-1-yl)propanoate dihydrochloride for research or pharmaceutical applications.

Chemical Reactions

Types of Reactions

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride participates in a diverse array of chemical transformations that leverage its functional group reactivity. These reactions can be categorized into several major types that define its chemical behavior:

  • Oxidation Reactions: The piperazine nitrogen atoms can undergo oxidation under appropriate conditions, leading to N-oxide derivatives with altered chemical and biological properties.

  • Reduction Reactions: The ester functionality can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: The secondary amine in the piperazine ring readily undergoes N-alkylation or N-acylation to produce more complex derivatives with tailored properties.

  • Hydrolysis Reactions: The methyl ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, which serves as an intermediate for further transformations.

These reaction pathways provide extensive opportunities for structural elaboration and the development of compound libraries based on the methyl 3-(piperazin-1-yl)propanoate scaffold.

Common Reagents and Conditions

The chemical transformations of methyl 3-(piperazin-1-yl)propanoate dihydrochloride typically employ specific reagents and reaction conditions to achieve desired selectivity and efficiency. Common reagent systems include:

  • For N-alkylation reactions: Alkyl halides in the presence of bases such as potassium carbonate or sodium hydride, often in polar aprotic solvents like DMF or acetonitrile.

  • For ester hydrolysis: Aqueous sodium hydroxide or lithium hydroxide in mixed solvent systems like THF/water or ethanol/water.

  • For reduction reactions: Selective reducing agents such as DIBAL-H for partial reduction to aldehydes or LAH for complete reduction to alcohols.

  • For catalytic transformations: Metal ions supported on commercial polymeric resins, which can facilitate various reactions without necessitating homogeneous catalysis.

Reaction conditions typically involve temperatures ranging from ambient to reflux, depending on the specific transformation being pursued. The choice of solvent is critical, with common options including methanol, ethanol, tetrahydrofuran, and acetic acid, selected based on solubility requirements and compatibility with the reaction mechanism.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride has emerged as a significant compound in medicinal chemistry research due to its versatile structure and biological activity profile. The compound's structural features enable interactions with various biological targets, presenting multiple therapeutic possibilities.

Research has demonstrated that piperazine derivatives, including methyl 3-(piperazin-1-yl)propanoate dihydrochloride, possess moderate antifungal properties against pathogenic Candida species such as Candida albicans and Candida glabrata. In vitro assays have confirmed varying degrees of effectiveness against these fungal strains, indicating potential applications in antifungal therapy development.

The compound and its derivatives have also been investigated for antidiabetic potential. Studies have shown that certain structural analogues can normalize plasma glucose levels in diabetic models, suggesting possible utility in diabetes management. The exact mechanism for this activity remains under investigation, but it likely involves interaction with specific molecular targets in glucose metabolism pathways.

Perhaps most promisingly, research indicates that piperazine derivatives may exhibit cytotoxic effects against various cancer cell lines. This suggests that methyl 3-(piperazin-1-yl)propanoate dihydrochloride could potentially serve as a lead compound for developing novel anticancer agents, though additional structure-activity relationship studies would be necessary to optimize this potential.

Biological Research

In biological research, methyl 3-(piperazin-1-yl)propanoate dihydrochloride has been studied for its interactions with various biological systems, particularly focusing on neurotransmitter receptors. These investigations have revealed potential applications in addressing central nervous system disorders.

In vitro binding assays have been conducted to assess the compound's affinity for specific receptors involved in neurotransmission. These studies provide valuable insights into the compound's potential to modulate neurological pathways and processes. The compound's ability to interact with these receptors suggests possible applications in neuropharmacology and central nervous system research.

Additionally, derivatives of methyl 3-(piperazin-1-yl)propanoate have been explored as potential tools for probing specific biological pathways. For instance, in studies focusing on the muscarinic acetylcholine receptor system, related piperazine derivatives have been utilized as reagents for synthesis of compounds that demonstrate positive allosteric modulator activity for the M3 muscarinic acetylcholine receptor .

These biological research applications highlight the versatility of methyl 3-(piperazin-1-yl)propanoate dihydrochloride as a valuable tool compound in exploratory pharmacology and drug discovery programs .

Industrial Applications

Beyond its research applications, methyl 3-(piperazin-1-yl)propanoate dihydrochloride serves important functions in industrial contexts, particularly in synthetic chemistry and materials development. The compound's versatile reactivity profile makes it a valuable building block for constructing more complex molecules with specific properties.

In organic synthesis, the compound serves as an intermediate for creating structurally diverse compounds with applications across multiple industries. Its ability to undergo various chemical transformations while maintaining core structural elements makes it particularly valuable in the development of compound libraries for high-throughput screening initiatives.

The industrial utility of methyl 3-(piperazin-1-yl)propanoate dihydrochloride extends to its role in creating speciality chemicals with specific functional properties. These applications leverage the compound's unique structural features and reactive potential to develop materials with tailored characteristics for specialized applications.

Biological Activity

Antifungal Properties

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride and its structural derivatives have demonstrated notable antifungal activity in laboratory studies. This activity profile has been documented through systematic investigations against various fungal pathogens, particularly Candida species that are clinically relevant in human infections.

In vitro assays have revealed moderate antifungal properties against Candida albicans and Candida glabrata, two pathogenic fungi responsible for significant clinical infections. The efficacy of the compound and its derivatives against these fungal strains has been quantified through standardized microbiological testing protocols, with results indicating concentration-dependent inhibition of fungal growth.

The following table summarizes the antifungal activity observed with derivatives of the compound against Candida strains:

CompoundActivity Against Candida StrainsNotes
9aModerateEffective against C. albicans
9bModerateEffective against C. glabrata
9cInactiveNo significant effect observed

While these results demonstrate promising antifungal potential, the activity levels observed suggest that structural optimization would be necessary to develop derivatives with clinical-grade antifungal potency. Nevertheless, these findings provide valuable direction for future medicinal chemistry efforts focused on developing novel antifungal agents based on the piperazine scaffold.

Cancer Therapy Applications

The potential anticancer properties of methyl 3-(piperazin-1-yl)propanoate dihydrochloride represent one of its most promising avenues for biomedical research. Studies have indicated that piperazine derivatives may exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology research and therapy development.

The anticancer mechanism of piperazine-containing compounds likely involves interaction with specific cellular targets that regulate cell proliferation, differentiation, or apoptosis. While the exact molecular pathways remain under investigation, the observed cytotoxic effects provide a foundation for further research into optimizing these properties through structural modification.

Development of cancer therapeutics based on the methyl 3-(piperazin-1-yl)propanoate scaffold would require extensive structure-activity relationship studies to enhance potency and selectivity while minimizing potential off-target effects. This represents an important direction for future medicinal chemistry research focusing on this compound class.

Case Studies and Research Findings

Several significant research initiatives have explored the pharmacological potential of methyl 3-(piperazin-1-yl)propanoate dihydrochloride and its structural analogues, yielding valuable insights into their biological activities and potential applications. These case studies provide empirical evidence supporting the compound's utility in various biomedical research contexts.

In vitro studies have demonstrated the compound's capacity to interact with neurotransmitter receptors, suggesting potential applications in addressing central nervous system disorders. These findings highlight the compound's ability to modulate specific neurological pathways, which could be leveraged in the development of novel therapeutic approaches for conditions affecting the CNS.

Antifungal studies have systematically evaluated the activity of various derivatives against multiple fungal strains, revealing moderate activity levels that warrant further exploration for therapeutic use in fungal infections. These investigations have helped establish structure-activity relationships that could guide future optimization efforts.

Perhaps most notably, in vivo studies focusing on antidiabetic activity have demonstrated significant reductions in blood glucose levels in diabetic animal models when certain derivatives were administered. These findings provide compelling evidence for the potential utility of compounds based on the methyl 3-(piperazin-1-yl)propanoate scaffold in addressing metabolic disorders.

Collectively, these research findings underscore the versatility of methyl 3-(piperazin-1-yl)propanoate dihydrochloride as a platform for developing compounds with diverse biological activities. The data from these studies provide valuable direction for future research aimed at optimizing these properties for specific therapeutic applications.

Comparison with Similar Compounds

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride belongs to a broader class of piperazine derivatives, many of which share similar structural features but exhibit distinct chemical and biological properties. Comparative analysis with related compounds provides valuable context for understanding its unique characteristics and potential applications.

Among the structurally related compounds is methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate dihydrochloride, which differs through the incorporation of two methyl groups at the 2-position of the propanoate chain. This structural modification alters the conformational flexibility of the molecule, potentially influencing its binding to biological targets and its pharmacokinetic properties.

Other monosubstituted piperazine derivatives represent important comparative reference points, as they share the core piperazine scaffold but feature different substituents. These structural analogues often exhibit varying biological activity profiles, highlighting the significance of specific substitution patterns in determining biological properties.

The ethyl ester analogue, ethyl 3-(piperazin-1-yl)propanoate dihydrochloride, has been utilized as a reagent in synthetic procedures for creating compounds with potential activity as positive allosteric modulators of the M3 muscarinic acetylcholine receptor. This application demonstrates how subtle structural variations can influence both chemical reactivity and biological activity profiles .

These comparisons underline the unique position of methyl 3-(piperazin-1-yl)propanoate dihydrochloride within its compound class, highlighting how its specific structural features enable its distinctive chemical behavior and biological activities .

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